SR3335
Overview
Description
Mechanism of Action
Target of Action
SR3335, also known as N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]thiophene-2-sulfonamide, is a synthetic selective inverse agonist of the retinoic acid receptor-related orphan receptor α (RORα) . RORα is a member of the orphan nuclear receptor family and plays a crucial role in the regulation of metabolism .
Mode of Action
This compound directly binds to RORα with a Ki value of 220 nM . It selectively inhibits the constitutive transactivation activity of RORα . This inhibition leads to the suppression of the expression of endogenous RORα target genes .
Biochemical Pathways
This compound affects several biochemical pathways. It suppresses the expression of endogenous RORα target genes in HepG2 cells that are involved in hepatic gluconeogenesis, including glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate carboxykinase (PEPCK) . Additionally, this compound blocks IL-25 and IL-33-induced ILC2 proliferation and IL-13 production ex vivo .
Pharmacokinetics
Pharmacokinetic studies indicate that this compound displays reasonable exposure following an intraperitoneal (i.p.) injection into mice . This property suggests that this compound has good bioavailability.
Result of Action
The primary result of this compound’s action is the suppression of hepatic glucose production, which could be beneficial in the management of type 2 diabetes . This compound-treated mice displayed lower plasma glucose levels following a pyruvate challenge, consistent with the suppression of gluconeogenesis .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in a diet-induced obesity (DIO) mouse model, the mice were treated with 15 mg/kg of this compound twice per day for 6 days. This treatment led to a significant decrease in plasma glucose levels following a pyruvate challenge, indicating the suppression of gluconeogenesis . This suggests that the efficacy of this compound can be influenced by factors such as diet and obesity.
Biochemical Analysis
Biochemical Properties
SR3335 selectively inhibits the constitutive transactivation activity of RORα without affecting other RORs such as RORβ and RORγ . It binds to the ligand-binding domain (LBD) of RORα with a Ki of 220 nM . In cell-based assays, this compound effectively suppresses the expression of RORα target genes involved in hepatic gluconeogenesis, such as glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate carboxykinase (PEPCK) . This inhibition of RORα activity leads to a decrease in gluconeogenesis and an improvement in pyruvate tolerance in diet-induced obesity (DIO) mouse models .
Cellular Effects
This compound has been shown to influence various cellular processes, particularly in liver cells. In HepG2 cells, this compound suppresses the expression of RORα target genes involved in gluconeogenesis . Additionally, this compound has been reported to inhibit the proliferation of group 2 innate lymphoid cells (ILC2) and reduce the production of type 2 cytokines such as IL-5 and IL-13 . This suggests that this compound may have potential anti-inflammatory effects by modulating the activity of ILC2s.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the LBD of RORα, thereby inhibiting its constitutive transactivation activity . This binding prevents the recruitment of coactivators necessary for the transcription of RORα target genes . As a result, the expression of genes involved in gluconeogenesis, such as G6Pase and PEPCK, is suppressed . Additionally, this compound has been shown to modulate the IL-6/STAT3 signaling pathway, which plays a crucial role in inflammation and cartilage damage in osteoarthritis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over various time frames. In DIO mouse models, this compound treatment for six days resulted in improved pyruvate tolerance and reduced plasma glucose levels . The compound’s stability and long-term effects on cellular function have been demonstrated in studies where this compound was administered for up to seven days, showing no significant changes in body weight or food intake . Additionally, this compound has been shown to inhibit the maturation of ILC2s and reduce their cytokine production over a period of three days in severely burned mice .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In DIO mouse models, a dosage of 15 mg/kg administered twice daily (b.i.d.) intraperitoneally (i.p.) for six days was effective in suppressing gluconeogenesis and improving pyruvate tolerance . In studies involving severely burned mice, a dosage of 100 μg/mouse administered once daily for three days significantly improved survival rates and reduced bacterial growth in organs . These studies indicate that this compound has a dose-dependent effect on metabolic and inflammatory processes.
Metabolic Pathways
This compound is involved in metabolic pathways related to gluconeogenesis. By inhibiting RORα, this compound suppresses the expression of key gluconeogenic enzymes such as G6Pase and PEPCK . This inhibition leads to a reduction in hepatic glucose production and an improvement in glucose homeostasis . Additionally, this compound has been shown to modulate lipid metabolism and inflammation, further highlighting its potential therapeutic applications in metabolic disorders .
Transport and Distribution
The transport and distribution of this compound within cells and tissues have been studied in various models. In DIO mouse models, this compound displayed reasonable exposure following intraperitoneal injection . The compound effectively reached target tissues, including the liver, where it exerted its inhibitory effects on RORα activity . Additionally, this compound has been shown to inhibit the proliferation of ILC2s in the lamina propria of the intestines in severely burned mice .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it interacts with the LBD of RORα . This nuclear localization is essential for its inhibitory effects on RORα-mediated transcriptional activity . By binding to RORα in the nucleus, this compound prevents the recruitment of coactivators and suppresses the expression of target genes involved in gluconeogenesis and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
SR3335 is synthesized through a series of chemical reactions involving the formation of a sulfonamide bond. The synthesis typically begins with the preparation of the thiophene-2-sulfonamide intermediate, which is then coupled with a substituted phenyl group to form the final product . The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with reaction temperatures maintained at ambient conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process involves multiple purification steps, including recrystallization and chromatography, to achieve high purity levels (≥98%) .
Chemical Reactions Analysis
Types of Reactions
SR3335 undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are less commonly studied.
Common Reagents and Conditions
Major Products
The major products formed from reactions involving this compound are typically derivatives of the original compound, with modifications to the sulfonamide or phenyl groups. These derivatives are often studied for their potential biological activities .
Scientific Research Applications
SR3335 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
TMP920: A highly potent and selective RORγt antagonist, used in research on Th17-driven autoimmune diseases.
GSK805: An orally bioavailable retinoid-related orphan receptor gamma t (RORγt) inverse agonist.
Uniqueness of SR3335
This compound is unique in its high selectivity for RORα, with minimal effects on other ROR isoforms such as RORβ and RORγ . This selectivity makes it a valuable tool for studying the specific functions of RORα in various biological processes and for developing targeted therapies for metabolic disorders .
Properties
IUPAC Name |
N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]thiophene-2-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F6NO3S2/c14-12(15,16)11(21,13(17,18)19)8-3-5-9(6-4-8)20-25(22,23)10-2-1-7-24-10/h1-7,20-21H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWUNZRMANFRAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F6NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368245 | |
Record name | N-[4-(1,1,1,3,3,3-Hexafluoro-2-hydroxy-2-propanyl)phenyl]-2-thiophenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
293753-05-6 | |
Record name | N-[4-(1,1,1,3,3,3-Hexafluoro-2-hydroxy-2-propanyl)phenyl]-2-thiophenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.